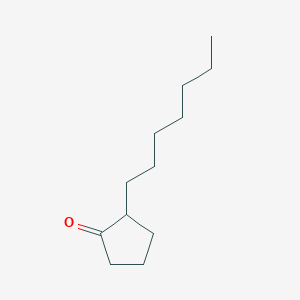

2-Heptylcyclopentanone

Übersicht

Beschreibung

2-Heptylcyclopentanone (CAS No. 137-03-1) is a cyclic ketone with a molecular formula of C₁₂H₂₂O and a molecular weight of 182.31 g/mol. It features a cyclopentanone ring substituted with a linear heptyl chain at the 2-position, conferring unique physicochemical properties such as a density of 0.89 g/cm³ and a boiling point of 264°C . Widely utilized in the fragrance industry, it contributes to complex aroma profiles in perfumes and flavorings due to its stability and solubility in organic solvents . Additionally, it serves as a key intermediate in pharmaceutical and agrochemical synthesis, where its high purity and reactivity enable efficient production of derivatives like δ-dodecalactone via Baeyer-Villiger oxidation .

Vorbereitungsmethoden

Base-Catalyzed Aldol Condensation

Reaction Mechanism and General Protocol

The aldol condensation of cyclopentanone and n-heptanal under basic conditions remains the most widely adopted method. Sodium hydroxide (NaOH) facilitates enolate formation from cyclopentanone, which subsequently attacks the carbonyl group of n-heptanal. The intermediate β-hydroxy ketone undergoes dehydration at elevated temperatures (100–120°C) to yield α,β-unsaturated 2-heptylidenecyclopentanone, followed by acid-catalyzed isomerization to 2-heptylcyclopentanone .

Optimized Parameters

-

Temperature : 70–90°C for condensation; 100–120°C for dehydration .

-

Reaction Time : 8–10 hours for condensation; 2–3 hours for dehydration .

Data Table 1: Aldol Condensation Performance

| Parameter | Range/Value | Catalyst Loading | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature | 70–90°C | 7–11 wt.% NaOH | 60–65 | >98 |

| Molar Ratio (CP:Hept) | 1–1.3:1 | 10 wt.% NaOH | 62 | 98.5 |

| Dehydration Temperature | 100–120°C | - | - | - |

Post-treatment involves toluene extraction, pH adjustment to 6–7, and sequential washing with sodium bicarbonate and sodium chloride solutions . Nuclear magnetic resonance (NMR) analysis confirms product identity, with conversions exceeding 80% .

Phase-Transfer Catalysis with β-Cyclodextrin

Enhanced Selectivity via Host-Guest Interactions

β-Cyclodextrin (β-CD) improves regioselectivity by forming inclusion complexes with reactants, reducing oligomerization side reactions. This method operates at lower temperatures (50°C) compared to traditional NaOH-catalyzed systems .

Key Advantages

-

Reduced Byproducts : β-CD suppresses polycondensation, increasing isolated yields to 70–75% .

-

Milder Conditions : Reaction proceeds efficiently at 50°C, lowering energy costs .

Data Table 2: Phase-Transfer Catalysis Performance

| Parameter | Range/Value | β-CD Loading | Yield (%) |

|---|---|---|---|

| Temperature | 50°C | 3–9.5 wt.% | 70–75 |

| Reaction Time | 10 hours | 9.5 wt.% | 75 |

| Molar Ratio (CP:Hept) | 1.3:1 | - | - |

The combined use of NaOH (10 wt.%) and β-CD (9.5 wt.%) achieves a 75% yield, with NMR confirming >98% purity .

One-Pot Cascade Synthesis Using Bifunctional Pd/ZrO₂

Integrated Aldol Condensation and Hydrogenation

A novel one-pot method employs Pd/ZrO₂ to catalyze both aldol condensation and subsequent hydrogenation, directly producing this compound from cyclopentanone and n-heptanal .

Reaction Dynamics

-

Aldol Step : Pd sites facilitate enolate formation.

-

Hydrogenation Step : ZrO₂ supports hydrogen activation, saturating the α,β-unsaturated intermediate .

Data Table 3: One-Pot Cascade Performance

| Parameter | Value | Catalyst Loading | Yield (%) |

|---|---|---|---|

| Temperature | 140°C | 5 wt.% Pd/ZrO₂ | 76 |

| Reaction Time | 12 hours | - | - |

| Substrate Ratio | 1:1 (CP:Hept) | - | - |

This method achieves 99% n-heptanal conversion and 76% isolated yield, outperforming stepwise protocols . Catalyst recyclability tests show <5% yield loss over 10 cycles, with full activity restored after oxidative regeneration .

Comparative Analysis of Methodologies

Efficiency and Practical Considerations

-

Aldol Condensation : High yields (60–65%) but requires precise pH control and multi-step purification .

-

Phase-Transfer Catalysis : Improved selectivity (70–75% yield) at lower temperatures, though β-CD recovery remains challenging .

-

One-Pot Cascade : Most efficient (76% yield) and scalable, but dependent on costly Pd/ZrO₂ catalysts .

Data Table 4: Method Comparison

| Method | Yield (%) | Temperature (°C) | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Base-Catalyzed Aldol | 60–65 | 70–120 | Low | Moderate |

| β-Cyclodextrin | 70–75 | 50 | Moderate | Low |

| Pd/ZrO₂ Cascade | 76 | 140 | High | High |

Analyse Chemischer Reaktionen

Reaction Conditions and Outcomes

Mechanism :

-

Base-Catalyzed Aldol Addition : NaOH deprotonates cyclopentanone at the α-position, forming an enolate that attacks n-heptyl aldehyde.

-

Dehydration : The intermediate β-hydroxy ketone undergoes dehydration at 100–120°C to yield α,β-unsaturated ketone (2-heptylidenecyclopentanone) .

-

Isomerization : Acidic conditions or thermal treatment isomerize the double bond to produce 2-heptylcyclopentanone .

Oxidation to δ-Dodecalactone

This compound is oxidized to δ-dodecalactone , a fragrance ingredient, using hydrogen peroxide (H₂O₂) and heteropoly acid catalysts .

Oxidation Reaction Data

| Parameter | Value/Range | Catalyst | Yield | Source |

|---|---|---|---|---|

| Oxidant | 30% H₂O₂ | Phosphotungstic acid | 45% | |

| Temperature | 70°C | - | - | |

| Reaction Time | 12 hours | - | - | |

| Catalyst Loading | 5 wt.% (relative to substrate) | - | - |

Key Steps :

-

Baeyer-Villiger Oxidation : H₂O₂ inserts an oxygen atom adjacent to the carbonyl group, forming a lactone ring .

-

Selectivity : Heteropoly acids enhance reaction efficiency by stabilizing intermediates and reducing side reactions .

Potential for Further Functionalization

The compound’s α,β-unsaturated carbonyl structure enables diverse functionalization pathways:

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Mercufenolchlorid hat eine Reihe von Anwendungen in der wissenschaftlichen Forschung, darunter:

Antimikrobielles Mittel: Es wurde als antimikrobielles Mittel in präoperativen Hautvorbereitungen und chirurgischen Händedesinfektionsmitteln verwendet.

Krebsforschung: Studien haben gezeigt, dass Mercufenolchlorid eine antiproliferative Aktivität in Schilddrüsenkrebszellen aufweist.

Chemische Synthese: Es wird in verschiedenen chemischen Syntheseprozessen als Reagenz oder Zwischenprodukt verwendet.

Wirkmechanismus

Der Wirkmechanismus von Mercufenolchlorid beinhaltet seine Wechselwirkung mit mikrobiellen Zellmembranen, was zu einer Störung und zum Zelltod führt. Die antimikrobielle Aktivität der Verbindung beruht hauptsächlich auf ihrer Fähigkeit, an Thiolgruppen in Proteinen zu binden und so wichtige enzymatische Funktionen zu hemmen . In der Krebsforschung werden seine antiproliferativen Wirkungen darauf zurückgeführt, dass es zelluläre Signalwege stört und Apoptose in Krebszellen induziert .

Wirkmechanismus

The mechanism of action of mercufenol chloride involves its interaction with microbial cell membranes, leading to disruption and cell death. The compound’s antimicrobial activity is primarily due to its ability to bind to thiol groups in proteins, thereby inhibiting essential enzymatic functions . In cancer research, its antiproliferative effects are attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

2-Heptylcyclopentanone belongs to the cyclopentanone family, which includes derivatives with varying alkyl/alkenyl substituents. Key structural analogs and their properties are compared below:

Table 1: Physicochemical Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | LogP* |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₂O | 182.31 | 0.89 | 264 | ~3.8 |

| 2-Pentylcyclopentanone | C₁₀H₁₈O | 154.25 | 0.87 | 225 | ~3.2 |

| 2-Hexylidenecyclopentanone | C₁₁H₁₆O | 164.24 | 0.91 | 245 | ~3.5 |

| Methyl dihydrojasmonate | C₁₃H₂₂O₃ | 226.31 | 1.01 | 285 | ~2.9 |

*LogP values estimated based on computational models .

Structural differences significantly influence solubility and volatility. For instance, the longer heptyl chain in this compound enhances hydrophobicity (higher LogP) compared to 2-pentylcyclopentanone, making it more suitable for lipid-based formulations .

Reactivity in Baeyer-Villiger Oxidation

This compound undergoes Baeyer-Villiger oxidation with high efficiency using hydrogen peroxide (H₂O₂) and catalysts like 12-tungstophosphoric acid (HPW), achieving >98% conversion and selectivity to δ-dodecalactone . Comparable studies on other cyclopentanones reveal substituent-dependent reactivity:

Table 2: Catalytic Performance in Baeyer-Villiger Oxidation

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| HPW | This compound | 98.3 | >95 | |

| KHPW | This compound | 99 | 99 | |

| SnCl₂ | Cyclododecanone | 85 | 76 |

Tertiary carbons adjacent to the carbonyl group (e.g., in 2-adamantanone) enhance lactone yields (76–99%), while secondary carbons (e.g., in cyclohexanone) show lower selectivity .

Table 3: Toxicological Comparisons

In contrast, methyl dihydrojasmonate exhibits mild irritation in undiluted form, limiting its use in sensitive applications .

Biologische Aktivität

2-Heptylcyclopentanone (C₁₂H₂₂O) is a cyclopentanone derivative characterized by a heptyl group attached to the second carbon of the cyclopentanone ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound has a molecular formula of C₁₂H₂₂O and is classified as a ketone. Its structure allows for interactions with various biological molecules, which may contribute to its observed activities. The compound can form stable complexes with metal ions, potentially influencing enzyme activity and other biochemical pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives found that compounds similar to this compound displayed varying degrees of antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Pneumococcus pneumoniae. The antibacterial activity was quantified using minimum inhibitory concentration (MIC) values, with some derivatives showing MIC values as low as 0.5 µg/mL .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | <0.1 | S. aureus |

| Heptyl derivatives | 5.0 | Pneumococcus pneumoniae |

| Other related compounds | >7.0 | Various |

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that the compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, one study reported that treatment with this compound resulted in significant reductions in cell viability in breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Its ability to form stable complexes with metal ions may play a role in modulating enzyme activity, thereby influencing various biochemical processes .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several cyclopentanone derivatives, including this compound. The researchers conducted a series of in vitro assays against a panel of bacterial strains. The results demonstrated that this compound exhibited potent activity against S. aureus, with an MIC value significantly lower than that of commonly used antibiotics . This suggests potential applications in developing new antimicrobial agents.

Case Study: Anticancer Activity

Another study focused on the anticancer properties of this compound, particularly its effect on MCF-7 breast cancer cells. The study found that treatment with the compound led to increased apoptosis rates and cell cycle arrest at the G1 phase. These findings indicate that this compound may serve as a lead compound for developing novel anticancer therapies .

Safety and Toxicology

Toxicological assessments have indicated that cyclopentanones, including this compound, generally exhibit low toxicity profiles. Studies have reported minimal skin irritation and no significant mutagenic or genotoxic effects in bacterial assays . However, further studies are necessary to fully understand the safety profile of this compound when used in therapeutic settings.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-Heptylcyclopentanone and its reaction products in Baeyer-Villiger oxidation studies?

- Answer: Fourier-transform infrared spectroscopy (FT-IR) and X-ray diffraction (XRD) are critical for verifying catalyst integrity (e.g., confirming the stability of the 12-tungstophosphoric acid Keggin structure) and identifying reaction products like δ-dodecalactone. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can quantify conversion rates and selectivity .

Q. What are the optimal reaction conditions for achieving high conversion rates of this compound in Baeyer-Villiger oxidations using hydrogen peroxide?

- Answer: Key parameters include:

- Temperature: 70–80°C for efficient activation.

- Molar ratio of H₂O₂ to substrate: 3:1 to maximize oxidation efficiency.

- Catalyst loading: 5–10 wt% of 12-tungstophosphoric acid supported on diatomaceous earth.

Under these conditions, conversions exceeding 98% have been reported .

Q. How does the steric environment of this compound influence its reactivity in lactone formation compared to other cyclic ketones?

- Answer: The tertiary carbon adjacent to the carbonyl group in this compound enhances selectivity for δ-dodecalactone (yields >76%) due to reduced steric hindrance during the Baeyer-Villiger oxidation step. In contrast, ketones with secondary carbons exhibit lower selectivity .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Answer: While specific safety data for this compound is limited in the provided evidence, general precautions for ketones include using fume hoods, wearing nitrile gloves, and avoiding prolonged skin contact. Consult institutional guidelines for waste disposal and emergency procedures .

Advanced Research Questions

Q. How do Brønsted acid catalysts compare to transition metal oxides in the Baeyer-Villiger oxidation of this compound, and what mechanistic differences account for their performance disparities?

- Answer: Brønsted acids like 12-tungstophosphoric acid (HPW) achieve higher selectivity (>95%) and conversion (98.3%) compared to metal oxides (e.g., MoO₃, WO₃). HPW facilitates electrophilic activation of the carbonyl group via protonation, while metal oxides rely on Lewis acid sites to polarize the peroxide bond in H₂O₂. UV-Vis studies confirm stronger interactions between HPW and H₂O₂, enhancing oxidative efficiency .

Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies for this compound transformations across studies?

- Answer: Discrepancies often arise from differences in catalyst supports (e.g., diatomaceous earth vs. silica), solvent polarity, or H₂O₂ concentration. Standardizing characterization methods (e.g., FT-IR for catalyst stability) and reaction conditions (temperature, substrate-to-oxidizer ratio) is critical. Replicating studies with controlled variables can isolate performance factors .

Q. What role do catalyst supports play in enhancing the recyclability and activity of 12-tungstophosphoric acid in this compound oxidation?

- Answer: Supports like diatomaceous earth improve dispersion of HPW, prevent agglomeration, and stabilize the Keggin structure during reactions. This increases active site accessibility and enables catalyst reuse for ≥5 cycles without significant loss in activity .

Q. How does solvent choice impact the selectivity and yield of δ-dodecalactone from this compound oxidation?

- Answer: Polar aprotic solvents (e.g., acetonitrile) enhance H₂O₂ solubility and stabilize electrophilic intermediates, improving lactone yields. Non-polar solvents reduce side reactions but may lower conversion rates. Solvent selection must balance dielectric constant and compatibility with the catalyst .

Q. What methodologies are recommended for analyzing kinetic data in the catalytic oxidation of this compound?

- Answer: Pseudo-first-order kinetic models can be applied by maintaining excess H₂O₂. In-situ FT-IR or periodic GC sampling tracks substrate depletion. Arrhenius plots derived from rate constants at varying temperatures reveal activation energies, aiding mechanistic interpretation .

Q. Why is aqueous hydrogen peroxide preferred over peracids in Baeyer-Villiger oxidations of this compound?

Eigenschaften

IUPAC Name |

2-heptylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXHBTZLHITWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044547 | |

| Record name | 2-Heptylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

137-03-1, 71607-27-7 | |

| Record name | 2-Heptylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptylcyclopentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEPTYLCYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4984B2X8AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.